molecular formula C15H14BrFO2 B8175474 4-Bromo-1-fluoro-2-(((4-methoxybenzyl)oxy)methyl)benzene

4-Bromo-1-fluoro-2-(((4-methoxybenzyl)oxy)methyl)benzene

Cat. No.: B8175474
M. Wt: 325.17 g/mol
InChI Key: SVPLUTBLTHPDBA-UHFFFAOYSA-N
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Description

4-Bromo-1-fluoro-2-(((4-methoxybenzyl)oxy)methyl)benzene is an organic compound that belongs to the class of halogenated aromatic compounds. This compound is characterized by the presence of bromine, fluorine, and methoxybenzyl groups attached to a benzene ring. It is used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-fluoro-2-(((4-methoxybenzyl)oxy)methyl)benzene typically involves multiple steps. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into a brominated benzene derivative. The methoxybenzyl group can be introduced through etherification reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-fluoro-2-(((4-methoxybenzyl)oxy)methyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: Both nucleophilic and electrophilic substitution reactions can occur due to the presence of halogen atoms.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation reactions can yield phenolic derivatives.

Scientific Research Applications

4-Bromo-1-fluoro-2-(((4-methoxybenzyl)oxy)methyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-1-fluoro-2-(((4-methoxybenzyl)oxy)methyl)benzene involves its interaction with specific molecular targets. The presence of halogen atoms can influence its reactivity and binding affinity to enzymes or receptors. The methoxybenzyl group may enhance its solubility and facilitate its transport across biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-fluoro-4-methoxybenzene
  • 1-Bromo-4-chloro-2-fluorobenzene
  • 1-Bromo-4-fluorobenzene

Uniqueness

4-Bromo-1-fluoro-2-(((4-methoxybenzyl)oxy)methyl)benzene is unique due to the specific combination of substituents on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies.

Properties

IUPAC Name

4-bromo-1-fluoro-2-[(4-methoxyphenyl)methoxymethyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrFO2/c1-18-14-5-2-11(3-6-14)9-19-10-12-8-13(16)4-7-15(12)17/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPLUTBLTHPDBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COCC2=C(C=CC(=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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